(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester

Peptidomimetic design CCK-B receptor antagonism Conformational entropy

(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester (CAS 170458-98-7) is a doubly protected, enantiomerically pure α,α-disubstituted amino acid derivative with molecular formula C₁₆H₂₀N₂O₄ and molecular weight 304.34 g/mol. The compound bears an ethoxycarbonyl (EOC) protecting group on the α-amino function, a methyl ester at the C-terminus, and a methyl substituent at the α-carbon of the D-tryptophan scaffold.

Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
CAS No. 170458-98-7
Cat. No. B041336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester
CAS170458-98-7
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)OC
InChIInChI=1S/C16H20N2O4/c1-4-22-15(20)18-16(2,14(19)21-3)9-11-10-17-13-8-6-5-7-12(11)13/h5-8,10,17H,4,9H2,1-3H3,(H,18,20)/t16-/m1/s1
InChIKeyXFVTYJZJZLTYAQ-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester (CAS 170458-98-7): Chiral α-Methyl Tryptophan Building Block for Peptidomimetic and Medicinal Chemistry Procurement


(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester (CAS 170458-98-7) is a doubly protected, enantiomerically pure α,α-disubstituted amino acid derivative with molecular formula C₁₆H₂₀N₂O₄ and molecular weight 304.34 g/mol . The compound bears an ethoxycarbonyl (EOC) protecting group on the α-amino function, a methyl ester at the C-terminus, and a methyl substituent at the α-carbon of the D-tryptophan scaffold. This combination of orthogonal protecting groups and conformational constraint from the α-methyl substitution makes it a strategic intermediate for solid-phase peptide synthesis and peptidomimetic drug discovery programs requiring controlled stereochemistry and backbone rigidity [1].

Why Generic Substitution of (S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester Fails: Three Structural Features That Cannot Be Interchanged Simultaneously


This compound is not a commodity protected amino acid. Three interdependent structural features distinguish it from all close analogs: (i) the α-methyl group introduces a quaternary α-carbon that preorganizes backbone conformation and confers resistance to enzymatic degradation, a property absent in non-α-methylated tryptophan derivatives [1]; (ii) the D-configuration (equivalent to (R) at the α-carbon in the CIP system) is essential for specific receptor interactions, as the L-enantiomer exhibits dramatically different pharmacological profiles [2]; and (iii) the EOC/methyl ester orthogonal protection pair enables selective sequential deprotection under mild conditions (LiOH/MeOH for ester, then 6N HCl for EOC), a strategy incompatible with Boc- or Fmoc-protected analogs that require acidolytic or strong basic conditions respectively [3]. Substituting any single feature—changing stereochemistry, removing the α-methyl, or swapping protecting groups—compromises the compound's intended utility in asymmetric synthesis and peptidomimetic design.

Quantitative Differentiation Evidence for (S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester: Comparator-Anchored Data for Procurement Decisions


Conformational Preorganization: 3.5 kcal/mol Binding Energy Gain from α-Methyl Substitution vs. Non-Methylated Tryptophan

In a definitive Free-Wilson/Fujita-Ban analysis of 36 dipeptoid CCK-B antagonists, the substitution of D-α-methyltryptophan for L-tryptophan (non-methylated) increased the free energy of receptor binding by 3.5 kcal/mol [1]. This translates to approximately a 370-fold enhancement in binding affinity attributable solely to the α-methyl group. The authors explicitly attribute this gain to a 300-fold difference in conformational entropy between the methylated and desmethyl analogues, demonstrating that the α-methyl group preorganizes the backbone into the bioactive conformation and reduces the entropic penalty upon receptor binding [1]. This preorganization effect is intrinsic to the α-methyl-D-tryptophan scaffold carried by the target compound and is absent in non-α-methylated tryptophan building blocks such as Boc-D-tryptophan (same molecular formula C₁₆H₂₀N₂O₄).

Peptidomimetic design CCK-B receptor antagonism Conformational entropy Free-Wilson/Fujita-Ban analysis

Enantiomeric Specificity: D-α-Methyltryptophan Enables Sub-Nanomolar CCK-B Receptor Antagonism Inaccessible to the L-Enantiomer

The (R)-α-methyltryptophan (D-configuration) moiety is a critical pharmacophoric element for CCK-B receptor antagonism. In the second-generation peptoid CI-1015, which incorporates an (R)-α-methyltryptophan core, the CCK-B binding affinity Ki was 3.0 nM with 967-fold selectivity over the CCK-A receptor (Ki = 2,900 nM) [1]. This compound demonstrated functional CCK-B antagonism in the rat ventromedial hypothalamus assay with a Ke of 34 nM and oral anxiolytic activity in the X-maze at a minimum effective dose (MED) of 0.1 μg/kg [1]. Critically, the L-enantiomer (α-methyl-L-tryptophan) was shown in independent studies to have negligible activity at this target, with the D-enantiomer being exclusively active for CCK-B receptor engagement [2]. The target compound, bearing the D-configuration at the tryptophan side chain and (S) at the α-carbon (equivalent to (R) in the CIP system when deprotected), provides the correct stereochemistry for CCK-B-targeted peptidomimetic synthesis.

CCK-B receptor pharmacology Enantiomeric selectivity Peptoid drug candidates Anxiolytic development

Orthogonal Synthetic Utility: EOC/Methyl Ester Deprotection Enables Selective Sequential Manipulation Inaccessible with Boc or Fmoc Analogs

The target compound employs an ethoxycarbonyl (EOC) N-protecting group paired with a methyl ester C-terminal protection. In the established Zhang-Finn asymmetric synthesis route, the methyl ester is selectively cleaved with LiOH in methanol to yield (R)-N-(ethoxycarbonyl)-α-methyltryptophan, which is subsequently hydrolyzed with 6N HCl to remove the EOC group and liberate α-methyl-D-tryptophan [1]. This two-step orthogonal deprotection contrasts with Boc-protected analogs (e.g., Boc-Nα-methyl-D-tryptophan), which require strong acid (TFA or HF) for N-deprotection and cannot be selectively deprotected at the C-terminus without N-deprotection occurring simultaneously [2]. Fmoc-protected analogs (e.g., Fmoc-α-Me-D-Trp(Boc)-OH) use base-labile N-protection and acid-labile side-chain protection, requiring piperidine treatment that may epimerize the sensitive α-methyl quaternary center under certain conditions [2]. The EOC/methyl ester combination thus provides true orthogonality for the α,α-disubstituted scaffold.

Solid-phase peptide synthesis Orthogonal protection strategy Peptide coupling efficiency Chiral building block manufacturing

Molecular Formula Isomer Discrimination: α-Methyl Substitution Confers Functional Non-Interchangeability with Boc-D-Tryptophan Despite Identical Molecular Formula

The target compound (C₁₆H₂₀N₂O₄, MW 304.34) shares its exact molecular formula and molecular weight with Boc-D-tryptophan (CAS 5241-64-5) [1]. This isomeric relationship poses a procurement risk: an uninformed buyer may inadvertently purchase the Boc-protected analog assuming functional equivalence. However, the target compound contains an α-methyl group on the tryptophan backbone, creating a quaternary α-carbon with restricted rotational freedom, whereas Boc-D-tryptophan retains the α-proton and is conformationally flexible. This structural difference produces fundamentally different peptide backbone conformations upon incorporation: α-methylated residues strongly favor folded conformations and resist proteolytic degradation, while non-methylated residues adopt flexible random-coil geometries [2]. Additionally, the EOC group in the target compound can be removed under different conditions (mild basic then acidic) compared to the Boc group (strong acid only), providing distinct synthetic orthogonality [2].

Isomeric differentiation Building block procurement Structure-property relationships Medicinal chemistry QC

Documented Synthetic Provenance: Defined Intermediate in the Zhang-Finn Asymmetric Route with Full Stereochemical Integrity

The compound is unambiguously identified as intermediate VII in the Zhang-Finn asymmetric synthesis of α-methyl-D-tryptophan, published in J. Org. Chem. 1995 [1]. In this route, (R)-tryptophan (D-tryptophan) is converted via oxazolidinone formation with pivalaldehyde and ethyl chloroformate, regioselective α-methylation with MeI/LDA in THF, and ring-opening with LiOH in methanol to yield methyl (2R)-2-[(ethoxycarbonyl)amino]-3-(1H-indol-3-yl)-2-methylpropanoate—the exact target compound [1]. This documented provenance ensures that the compound is produced through a chirality-preserving pathway that maintains the (R) configuration at the α-carbon (corresponding to D-tryptophan stereochemistry). Subsequent hydrolysis with 6N HCl yields enantiomerically pure α-methyl-D-tryptophan [1]. This is in contrast to racemic α-methyl-DL-tryptophan methyl ester preparations, which require costly chiral chromatographic separation and yield both enantiomers with attendant waste.

Asymmetric synthesis Chiral building block Synthetic intermediate Quality by provenance

Validated Application Scenarios for (S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester Based on Quantitative Differentiation Evidence


CCK-B Receptor Antagonist Lead Optimization Requiring Conformationally Constrained D-α-Methyltryptophan

In medicinal chemistry programs targeting the CCK-B/gastrin receptor for anxiety, pain, or gastrointestinal indications, this compound serves as the direct precursor for incorporating the D-α-methyltryptophan pharmacophore into peptoid or peptidomimetic scaffolds. The 3.5 kcal/mol binding energy advantage of α-methylated over non-methylated tryptophan [1], combined with the established CCK-B Ki of 3.0 nM and 967-fold selectivity over CCK-A for analogs derived from this scaffold [2], makes this compound the appropriate starting material for SAR exploration. The documented oral bioavailability improvement (10-fold over CI-988) observed in optimized analogs [2] further supports its use in orally targeted CNS drug discovery.

Solid-Phase Synthesis of Proteolytically Stable α-Methyltryptophan-Containing Peptides

For peptide chemists synthesizing bioactive peptides requiring enhanced resistance to proteolytic degradation, this compound provides the α-methyl-D-tryptophan residue with orthogonal EOC/methyl ester protection. The methyl ester can be selectively hydrolyzed (LiOH/MeOH) to generate the free acid for C-terminal activation and coupling, while the EOC group remains intact, protecting the hindered α-amino group during peptide bond formation [3]. After incorporation, the EOC group is removed under conditions (6N HCl) that are orthogonal to standard Fmoc/tBu solid-phase synthesis strategies. This enables incorporation of α-methyl-D-tryptophan at any position in a peptide sequence without risking epimerization at the quaternary α-carbon [3].

Enantiomerically Pure α-Methyl-D-Tryptophan Production for Enzyme Inhibition and Transporter Studies

The compound is the immediate precursor to α-methyl-D-tryptophan (CAS 56452-52-9), a selective inhibitor of indoleamine 2,3-dioxygenase (IDO) and a tool compound for studying tryptophan metabolism and amino acid transporters. The EOC and methyl ester groups are removed quantitatively via the two-step Zhang-Finn protocol (LiOH/MeOH followed by 6N HCl) to yield enantiomerically pure α-methyl-D-tryptophan [3]. This is essential for studies where the D-enantiomer must be distinguished from the L-enantiomer—the latter being active as a tracer for serotonergic neuron imaging (¹¹C-α-methyl-L-tryptophan) while the D-enantiomer shows negligible activity in that pathway [4].

Procurement Quality Assurance: Avoiding Isomer Confusion with Boc-D-Tryptophan

Quality control laboratories and procurement teams handling building block inventory must distinguish this compound (CAS 170458-98-7) from its isomeric analog Boc-D-tryptophan (CAS 5241-64-5), as both share the identical molecular formula C₁₆H₂₀N₂O₄ and molecular weight 304.34 g/mol [5]. The presence of the α-methyl group (confirmed by the (S) stereodescriptor and the quaternary α-carbon in the SMILES string O=C([C@](C)(NC(OCC)=O)CC1=CNC2=CC=CC=C12)OC) is the definitive structural discriminator. Procurement specifications should require the MDL identifier MFCD09952203 and CAS 170458-98-7 to ensure the α-methylated, D-configuration compound is received, as the non-methylated Boc-D-tryptophan will fail to produce the conformational constraint and enhanced stability required for peptidomimetic applications [1].

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